TRIS(BENZOYLACETONATO) MONO
Description
Overview of β-Diketonates as Chelating Agents in Coordination Chemistry
β-Diketones are a significant class of organic compounds that have been studied for over a century and are widely recognized for their ability to form stable chelate complexes with a vast number of metal ions. researchgate.net These compounds are characterized by two carbonyl groups separated by a single methylene (B1212753) group. This arrangement allows the molecule to exist in a keto-enol tautomeric equilibrium. The enol form, which is often favored, can be deprotonated to form a β-diketonate anion. This anion acts as a bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring. researchgate.netulisboa.pt
Historical Context and Significance in Metal Complexation
The use of β-diketones as ligands in coordination chemistry has a rich history, with metal acetylacetonates (B15086760) being used in catalysis for nearly a century. ulisboa.pt Their versatility stems from their ability to form stable, often neutral, and volatile complexes with a wide range of metals from the p-, d-, and f-blocks of the periodic table. researchgate.netnih.gov This property has led to their extensive application in various fields, including as catalysts for organic reactions, precursors for metal oxide deposition, and as luminescent materials. researchgate.netulisboa.pt The stability of these complexes is a key factor in their widespread use, making them essential reagents in both academic research and industrial processes. ulisboa.pt
Specificity of the Benzoylacetonato Ligand (bzac) in [M(bzac)3] Systems
The benzoylacetonato (bzac) ligand is a β-diketonate where one of the methyl groups of acetylacetone (B45752) is replaced by a phenyl group. This substitution has a significant impact on the properties of the resulting metal complexes.
Influence of Phenyl Substituents on Electronic and Steric Properties
The phenyl group in the benzoylacetonato ligand influences both the electronic and steric characteristics of the metal complex. Electronically, the phenyl group is generally considered to be more electron-donating than a methyl group, which can increase the electron density on the enolate portion of the ligand. niscpr.res.in This increased electron density can affect the strength of the metal-ligand bond and the redox properties of the metal center. researchgate.net For instance, the presence of aromatic substituents on the β-diketonato ligand has been found to stabilize the reduced or oxidized forms of the metal complex. researchgate.net
Comparison with Other β-Diketonato Analogs (e.g., Acetylacetonato, Trifluoroacetylacetonato)
The properties of metal complexes can be systematically tuned by changing the substituents on the β-diketonato ligand. A comparison between benzoylacetonato (bzac), acetylacetonato (acac), and trifluoroacetylacetonato (tfac) ligands highlights these differences.
| Ligand | Substituents | Electronic Effect | Steric Hindrance |
| Acetylacetonato (acac) | Two methyl groups | Reference baseline | Low |
| Benzoylacetonato (bzac) | One methyl, one phenyl group | Phenyl group is electron-donating niscpr.res.in | Moderate due to the phenyl group up.ac.za |
| Trifluoroacetylacetonato (tfac) | One methyl, one trifluoromethyl group | Trifluoromethyl group is strongly electron-withdrawing rsc.org | Similar to bzac |
The acetylacetonato ligand, with its two methyl groups, serves as a common reference point. The replacement of a methyl group with a phenyl group in benzoylacetonate introduces both electronic and steric changes. The phenyl group is more electron-donating than a methyl group, which can make the metal center easier to oxidize. rsc.org
In contrast, the trifluoroacetylacetonato ligand contains a strongly electron-withdrawing trifluoromethyl (CF3) group. This has a pronounced effect on the electronic properties of the complex, making the metal center more difficult to oxidize (i.e., shifting the oxidation potential to more positive values). rsc.orgdntb.gov.ua The strong electron-withdrawing nature of the CF3 group can also affect the metal-oxygen bond lengths within the chelate ring. up.ac.za
Definition and Scope of "TRIS(BENZOYLACETONATO) MONO" in Academic Research
The term "Tris(benzoylacetonato)mono" typically refers to a coordination complex where a central metal ion is coordinated to three benzoylacetonato (bzac) ligands. The "mono" designation often implies that the complex is a monomeric species, particularly when distinguishing it from polymeric or polynuclear structures. tandfonline.com However, in some contexts, "mono" might refer to the presence of a single additional, often monodentate, co-ligand. For instance, a compound named "tris(benzoylacetonato)-mono(phenanthroline)-europium(III)" clearly indicates the presence of one phenanthroline ligand in addition to the three bzac ligands. google.com
Research on tris(benzoylacetonato) complexes is extensive and covers a wide range of metal ions. These complexes are often synthesized to study fundamental aspects of coordination chemistry, such as stereoisomerism (facial and meridional isomers), electronic structure, and magnetic properties. up.ac.zaresearchgate.net They also find applications in catalysis, where the electronic and steric properties of the bzac ligand can be leveraged to control reaction outcomes. d-nb.info For example, tris(benzoylacetonato)iron(III) has been used as a catalyst in Wacker-type oxidation reactions. d-nb.info The specific metal at the core of the complex dictates its potential applications, with lanthanide-based tris(benzoylacetonato) complexes being investigated for their luminescent properties. tandfonline.com
Interpretation of "MONO" in Complex Stoichiometry
The term "mono" in the context of "this compound" can have several interpretations, primarily referring to the monomeric nature of the complex or the presence of a single additional ligand in a mixed-ligand system.
Monomeric Complexes: In many instances, "mono" simply distinguishes a monomeric complex, where a single metal center is coordinated to three benzoylacetonato ligands, from polymeric or dimeric structures. The steric hindrance provided by the three bulky benzoylacetonato ligands can prevent the formation of higher nuclearity species. acs.org
Mixed-Ligand Complexes (Adducts): A frequent and specific interpretation of "mono" arises in the context of mixed-ligand complexes, where the tris(benzoylacetonato)metal unit forms an adduct with one molecule of another ligand. A well-documented example is This compound(phenanthroline)europium(III) . sigmaaldrich.comscbt.com In this case, "mono" explicitly indicates the presence of a single (mono) phenanthroline ligand coordinated to the europium ion in addition to the three benzoylacetonato ligands. sigmaaldrich.com The formation of such adducts can significantly alter the coordination environment of the metal ion and, consequently, its photophysical and chemical properties. nih.gov For instance, the coordination number of the metal can increase, and the symmetry of the complex can be lowered.
Relevance of Specific Metal Centers in Tris(benzoylacetonato) Complexes
The properties and applications of tris(benzoylacetonato) complexes are profoundly influenced by the identity of the central metal ion. Different metal centers, with their characteristic coordination preferences and electronic structures, give rise to complexes with distinct functionalities.
Iron(III): Tris(benzoylacetonato)iron(III) is a well-characterized complex that has been investigated for its catalytic activity. sigmaaldrich.comd-nb.info For example, it has been employed as a catalyst in Wacker-type oxidation of olefins. d-nb.info The kinetics of its formation and back-extraction in solvent extraction systems have also been studied, which is relevant to its potential use in separation processes. tandfonline.comtandfonline.com
Cobalt(III): Tris(benzoylacetonato)cobalt(III) has been a subject of stereochemical studies, including investigations into its isomerization and inversion mechanisms. oup.comoup.com The kinetics of ligand exchange have also been explored, providing insights into the reactivity and stability of this complex. oup.comdokumen.pub
Europium(III): Europium(III) complexes of benzoylacetonate are renowned for their luminescent properties. sigmaaldrich.comscbt.comruixibiotech.com this compound(phenanthroline)europium(III), in particular, is a light-emitting metal complex with a characteristic sharp emission peak in the red region of the visible spectrum. sigmaaldrich.comsigmaaldrich.com This property makes it valuable in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. science24.comacs.org
Zirconium(IV): Tris(benzoylacetonato)zirconium(IV) complexes have been synthesized and characterized for their potential as Lewis acid catalysts. researchgate.netresearchgate.net For instance, tris(benzoylacetonato)zirconium(IV) perchlorate (B79767) has been shown to catalyze the ring-opening reactions of oxiranes. researchgate.net The electronic character of these zirconium complexes plays a crucial role in their catalytic activity for polymerization reactions. waseda.jp
Data Tables
Table 1: Properties of this compound(phenanthroline)europium(III)
| Property | Value |
| CAS Number | 18130-95-5 sigmaaldrich.comscbt.com |
| Molecular Formula | C₄₂H₃₅EuN₂O₆ sigmaaldrich.comscbt.com |
| Molecular Weight | 815.70 g/mol sigmaaldrich.comscbt.com |
| Melting Point | 179-186 °C sigmaaldrich.com |
| Appearance | Light emitting metal complex sigmaaldrich.comchemicalbook.com |
| Maximum Emission Wavelength (λmax) | 612 nm sigmaaldrich.com |
Table 2: Selected Tris(benzoylacetonato) Metal Complexes and Their Areas of Research
| Metal Center | Complex Name | Key Research Area |
| Iron(III) | Tris(benzoylacetonato)iron(III) | Catalysis, Solvent Extraction Kinetics sigmaaldrich.comd-nb.infotandfonline.com |
| Cobalt(III) | Tris(benzoylacetonato)cobalt(III) | Stereochemistry, Ligand Exchange Kinetics oup.comoup.com |
| Europium(III) | This compound(phenanthroline)europium(III) | Luminescence, OLEDs sigmaaldrich.comruixibiotech.comscience24.com |
| Zirconium(IV) | Tris(benzoylacetonato)zirconium(IV) perchlorate | Lewis Acid Catalysis researchgate.netresearchgate.net |
Properties
CAS No. |
18130-95-5 |
|---|---|
Molecular Formula |
C30H27EuO6.C12H8N2 |
Molecular Weight |
815.706 |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Techniques
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for establishing the solid-state structure of crystalline materials like tris(benzoylacetonato) complexes. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing the precise positions of atoms and the intricate details of their arrangement.
Crystal Packing and Disorder Analysis
The crystal structure of tris(benzoylacetonato) complexes reveals how individual molecules are arranged in the solid state. In the case of mer-tris(benzoylacetonato)iron(III), the relatively symmetrical shape of the molecule allows for an alternating packing arrangement within the crystal lattice. This packing can sometimes lead to crystallographic disorder, where certain atoms or groups of atoms occupy multiple positions within the crystal structure. This phenomenon is a result of the molecule adopting slightly different conformations or orientations within the crystal. acs.org
Detailed Geometric Parameters (Bond Lengths, Angles, Dihedral Angles)
The primary output of an X-ray crystal structure determination is a set of precise geometric parameters, including the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (dihedral angles). These parameters provide a quantitative description of the molecule's geometry. For mer-tris(benzoylacetonato)iron(III), the coordination of the three benzoylacetonato ligands to the central iron atom forms a six-membered chelate ring.
Below are selected geometric parameters for mer-tris(benzoylacetonato)iron(III):
Interactive Data Table: Selected Bond Lengths for mer-Tris(benzoylacetonato)iron(III)
| Bond | Length (Å) |
| Fe1 - O1 | 2.015(8) |
| Fe1 - O2 | 1.989(8) |
| Fe1 - O3 | 2.022(8) |
| Fe1 - O4 | 1.988(8) |
| Fe1 - O5 | 2.051(8) |
| Fe1 - O6 | 1.977(8) |
| O1 - C1 | 1.27(1) |
| O2 - C3 | 1.28(1) |
| C1 - C2 | 1.39(2) |
| C2 - C3 | 1.40(2) |
Interactive Data Table: Selected Bond Angles for mer-Tris(benzoylacetonato)iron(III)
| Angle | Degree (°) |
| O1 - Fe1 - O2 | 90.0(3) |
| O3 - Fe1 - O4 | 90.1(3) |
| O5 - Fe1 - O6 | 88.0(3) |
| O2 - Fe1 - O3 | 88.5(3) |
| O4 - Fe1 - O5 | 87.8(3) |
| O1 - Fe1 - O6 | 91.5(3) |
| Fe1 - O1 - C1 | 125.4(8) |
| Fe1 - O2 - C3 | 126.3(8) |
| O1 - C1 - C2 | 125(1) |
| C1 - C2 - C3 | 126(1) |
Data sourced from Conradie et al. acs.org
The dihedral angles within the structure describe the planarity of different molecular fragments. For instance, the benzoylacetonato ligands are largely planar, though some deviation can occur. The orientation of the phenyl rings relative to the chelate rings is also defined by dihedral angles. acs.org
Identification of Geometric Isomers (fac and mer)
When a central atom is coordinated to three asymmetric bidentate ligands, such as benzoylacetonate, two geometric isomers can exist: facial (fac) and meridional (mer). researchgate.net In the fac isomer, the three similar donor atoms (e.g., the three carbonyl oxygens) are located on one face of the octahedron, and the other three similar donor atoms are on the opposite face. This arrangement results in C3 molecular symmetry. In the mer isomer, the three similar donor atoms lie in a plane that also contains the central metal atom, resulting in C1 molecular symmetry. acs.org
X-ray crystallography is a powerful tool for unambiguously identifying which isomer is present in the solid state. For tris(benzoylacetonato)iron(III), the mer isomer has been identified in the crystalline form. acs.org The specific arrangement of the ligands in the mer isomer leads to a less symmetrical molecule compared to the fac isomer.
Coordination Polyhedron Analysis (e.g., Octahedral, Trigonal Dodecahedron, Distorted Square Antiprism)
The coordination polyhedron describes the geometric arrangement of the donor atoms of the ligands around the central metal ion. In tris(benzoylacetonato)mono complexes, the six oxygen atoms from the three benzoylacetonato ligands coordinate to the central metal ion. This results in a six-coordinate complex, and the coordination polyhedron is typically described as an octahedron. researchgate.net
While an ideal octahedron has perfect Oh symmetry, in reality, the coordination environment in these complexes is often distorted. This distortion can arise from the constraints of the chelate rings and steric interactions between the ligands. The analysis of bond angles around the central metal atom, such as the O-M-O "bite" angle within the chelate ring and the angles between oxygen atoms of adjacent ligands, allows for a detailed characterization of the degree of distortion from a perfect octahedral geometry.
Spectroscopic Characterization for Molecular Structure and Electronic Properties
Spectroscopic techniques provide complementary information to X-ray crystallography by probing the vibrational and electronic properties of the molecule. This data is crucial for understanding the nature of the chemical bonds and the electronic structure of the complex.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending of different chemical bonds.
In tris(benzoylacetonato) complexes, the FT-IR spectrum is dominated by vibrations associated with the benzoylacetonato ligand. Key vibrational modes include the C=O and C=C stretching vibrations of the chelate ring, as well as the metal-oxygen (M-O) stretching vibrations. The positions of these bands provide insight into the bonding within the complex. Upon coordination to the metal, the C=O stretching frequency is typically lower than that of the free ligand, indicating a weakening of the C=O bond due to the coordination of the oxygen atom to the metal.
Interactive Data Table: Typical FT-IR Vibrational Frequencies for Tris(β-diketonato)metal Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| ν(C=O) | 1550 - 1600 | Asymmetric stretching of the carbonyl group in the chelate ring. |
| ν(C=C) | 1500 - 1550 | Stretching of the carbon-carbon double bond within the chelate ring. |
| Phenyl Ring Vibrations | 1450 - 1600 | C=C stretching vibrations within the aromatic phenyl rings. |
| δ(C-H) | 1350 - 1450 | Bending vibrations of the methyl and methine C-H bonds. |
| ν(C-Ph) | ~1300 | Stretching of the bond between the chelate ring and the phenyl group. |
| ν(M-O) | 400 - 600 | Stretching of the metal-oxygen coordinate bonds. The position is sensitive to the mass of the metal ion. |
Note: These are typical ranges and the exact peak positions can vary depending on the central metal ion and the specific substituents on the ligand.
The region below 700 cm⁻¹ is particularly important for identifying the M-O stretching vibrations. The frequency of these vibrations is dependent on the strength of the M-O bond and the mass of the central metal atom. This region can, therefore, provide direct information about the coordination environment of the metal ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic structure of tris(benzoylacetonato) complexes, particularly regarding ligand-based π-π* transitions and charge transfer phenomena.
The UV-Vis spectra of tris(benzoylacetonato) metal complexes typically exhibit intense absorption bands in the ultraviolet and visible regions. nih.gov Strong bands observed in the UV region (ca. 270–380 nm) are generally attributed to intraligand π-π* transitions within the benzoylacetonate ligand. mdpi.comresearchgate.net The presence of aromatic substituents on the β-diketonato ligand, such as the phenyl group in benzoylacetonate, tends to cause a redshift (a shift to longer wavelengths) of these absorption maxima compared to simpler ligands like acetylacetonate. mdpi.com
In addition to ligand-centered transitions, these complexes can display charge-transfer (CT) bands. libretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and orbitals that are primarily centered on the ligand. Depending on the direction of electron transfer, they are classified as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). These CT bands are often responsible for the intense colors of many transition metal complexes and are significantly more intense (with molar absorptivity values (ε) often exceeding 50,000 L mol⁻¹ cm⁻¹) than the much weaker, parity-forbidden d-d transitions. libretexts.org
Table 2: UV-Vis Absorption Data for a Representative Tris(benzoylacetonato)iron(III) Complex
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
| ~250 | High | π-π* transition |
| ~300 - 380 | Very High | π-π* transition / Charge Transfer |
| ~415 (shoulder) | Moderate | Charge Transfer |
Source: Data synthesized from multiple studies on tris(β-diketonato)iron(III) complexes. nih.govmdpi.com
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to monitor spectral changes that occur as a complex undergoes oxidation or reduction. mdpi.com This method is particularly useful for studying the electronic structure of both the original complex and its electrochemically generated counterparts (e.g., the reduced or oxidized species).
For tris(benzoylacetonato) metal complexes, spectroelectrochemical studies reveal significant changes in the UV-Vis spectrum upon a redox event, such as the reduction of the central metal ion (e.g., Fe(III) to Fe(II)). researchgate.net Typically, upon reduction, the intense π-π* and charge-transfer bands of the original complex decrease in intensity. mdpi.com Concurrently, new absorption bands corresponding to the reduced species may appear and increase in intensity. The presence of isosbestic points—wavelengths at which the absorbance does not change during the reaction—indicates a clean conversion from one species to another without the formation of stable intermediates. mdpi.com For example, during the reduction of tris(benzoylacetonato)iron(III), the strong band around 336 nm decreases, while a band at 251 nm increases in intensity, with an isosbestic point observed around 270 nm. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a fundamental technique for characterizing the structure of tris(benzoylacetonato) complexes in solution, providing insights into the ligand environment and the presence of different isomers. creative-biostructure.com
Tris-chelate octahedral complexes with unsymmetrical bidentate ligands, such as benzoylacetonate, can exist as two possible geometric isomers: facial (fac) and meridional (mer). up.ac.zalibretexts.org
In the fac isomer , the three similar donor atoms (e.g., the three carbonyl oxygens from the benzoyl end) are positioned on one face of the octahedron, adjacent to each other. This arrangement possesses C₃ symmetry.
In the mer isomer , the three similar donor atoms are arranged in a plane that bisects the octahedron. This arrangement has C₁ symmetry. up.ac.za
¹H and ¹³C NMR spectroscopy can readily distinguish between these two isomers in solution due to their different symmetries. irb.hr For the more symmetric fac isomer (C₃ point group), all three benzoylacetonate ligands are chemically equivalent. This results in a simple NMR spectrum with a single set of resonances for the ligand protons and carbons. In contrast, the less symmetric mer isomer (C₁ point group) has three non-equivalent ligands, leading to a more complex spectrum with three distinct sets of resonances for the ligand protons and carbons. irb.hr Therefore, the number of signals in the NMR spectrum provides a clear indication of which isomer, or if a mixture of isomers, is present in solution. libretexts.orgirb.hr
Table 3: Expected NMR Signals for fac and mer Isomers of a Tris(benzoylacetonato) Metal Complex
| Isomer | Point Group | Number of Ligand Environments | Expected ¹H Signals (per proton type) | Expected ¹³C Signals (per carbon type) |
| facial (fac) | C₃ | 1 | 1 | 1 |
| meridional (mer) | C₁ | 3 | 3 | 3 |
Application as Relaxation Agents in Paramagnetic Complexes
The utility of europium(III) complexes, such as Tris(benzoylacetonato)mono(phenanthroline)europium(III), as relaxation agents stems from the unique magnetic properties of the central Eu(III) ion. Unlike gadolinium(III), which is widely used in MRI contrast agents due to its seven unpaired f-electrons and high paramagnetism, the europium(III) ion has a non-magnetic ground state (⁷F₀). nih.govrsc.org However, it possesses low-lying excited states (⁷Fⱼ, where J = 1-6) that are thermally accessible. rsc.org
The population of these excited magnetic multiplets increases with temperature, leading to a temperature-dependent paramagnetic behavior. rsc.orgresearchgate.net This characteristic means that while the complex is diamagnetic at very low temperatures, it becomes paramagnetic upon heating. rsc.org The magnetic susceptibility of these complexes, therefore, increases from zero as the temperature rises, passes through a maximum, and then decreases, a behavior that can be modeled using a spin-orbit Hamiltonian. rsc.org
This temperature-dependent paramagnetism makes Eu(III) complexes subjects of research for specialized applications, including as potential temperature-responsive MRI contrast agents. nih.gov The ligands play a crucial role in this context, as the design of the coordination sphere around the Eu(III) ion is a primary approach to compensate for inherent deficiencies, such as short ionic spin relaxation times, and to enhance their properties for imaging applications. nih.gov While the relaxivity of Eu(III) complexes is generally considered inferior to that of gadolinium complexes, their unique luminescent and magnetic properties continue to drive research into their development for dual MRI-fluorescence imaging modalities. nih.gov
Table 1: Magnetic Properties of the Europium(III) Ion
| Property | Description | Citation |
|---|---|---|
| Ground State | ⁷F₀ | rsc.org |
| Ground State Magnetism | Non-magnetic (Diamagnetic) | rsc.org |
| Excited States | ⁷Fⱼ (J = 1 to 6) | rsc.org |
| Excited State Magnetism | Magnetic (Paramagnetic) | rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for the characterization of Tris(benzoylacetonato)mono(phenanthroline)europium(III), serving to confirm its molecular weight and elucidate its structural features through fragmentation analysis. The compound has a theoretical molecular weight of approximately 815.70 g/mol and a monoisotopic mass of 819.194 g/mol for the most abundant isotopes. sigmaaldrich.comamericanelements.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed for the analysis of such metal complexes. duke.edunih.gov
Collision-induced dissociation (CID) mass spectrometry is particularly valuable for studying the gas-phase stability and fragmentation pathways of the complex. osti.gov In these experiments, the ionized complex is subjected to collisions with an inert gas, leading to dissociation into smaller fragments. The analysis of these fragments provides insight into the coordination and bonding within the molecule.
For Tris(benzoylacetonato)mono(phenanthroline)europium(III), the fragmentation is expected to proceed through the sequential loss of its neutral ligands. The primary fragmentation pathways would likely involve the initial loss of the phenanthroline ligand, followed by the successive loss of the benzoylacetonato ligands. This stepwise dissociation reflects the relative bond strengths within the complex. osti.govresearchgate.net
Table 2: Predicted Fragmentation Pattern for [Eu(bzac)₃(phen)]⁺ in Mass Spectrometry
| Ion Formula | m/z (approx.) | Description |
|---|---|---|
| [Eu(C₁₀H₉O₂)₃(C₁₂H₈N₂)]⁺ | 817 | Molecular Ion (using ¹⁵¹Eu isotope) |
| [Eu(C₁₀H₉O₂)₃]⁺ | 637 | Loss of one neutral phenanthroline ligand |
| [Eu(C₁₀H₉O₂)₂(C₁₂H₈N₂)]⁺ | 595 | Loss of one neutral benzoylacetonato ligand |
| [Eu(C₁₀H₉O₂)₂]⁺ | 415 | Loss of one phenanthroline and one benzoylacetonato ligand |
Note: The m/z values are approximated based on the most common isotopes and may vary depending on the specific europium isotope (¹⁵¹Eu or ¹⁵³Eu) and the charge state of the ion.
Table of Compounds
| Compound Name |
|---|
| Tris(benzoylacetonato)mono(phenanthroline)europium(III) |
| Gadolinium |
| Benzoylacetonato |
Theoretical and Computational Investigations of M Bzac 3 Systems
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure
Density Functional Theory (DFT) has become a central method for investigating the properties of transition metal complexes due to its favorable balance of computational cost and accuracy. ub.edu For [M(bzac)3] systems, DFT calculations are instrumental in predicting geometries, understanding electronic configurations, and assessing the relative stabilities of different isomers.
DFT calculations are employed to find the equilibrium geometry of [M(bzac)3] complexes, which corresponds to the minimum energy on the potential energy surface. researchgate.net This process involves systematically adjusting the atomic coordinates until the forces on the atoms are negligible. The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results. nih.govarxiv.org For instance, hybrid functionals like B3LYP are commonly used for transition metal complexes, and basis sets such as 6-31G(d,p) or the def2 series are often employed for geometry optimizations. researchgate.netresearchgate.net
In a study on tris(trifluoroacetylacetonato)-manganese(III), a related β-diketonato complex, various DFT functionals were used to optimize the geometries of different isomers. nih.gov The calculations showed that different isomers could exist with very similar energies, highlighting the complexity of the potential energy surface. nih.gov For such systems, it is crucial to ensure that the optimized structure represents a true energy minimum, which is confirmed by performing vibrational frequency calculations to check for the absence of imaginary frequencies. nih.gov
Table 1: Representative Bond Lengths from DFT Optimized Geometries
| Complex Fragment | Bond | Typical Calculated Bond Length (Å) |
|---|---|---|
| [Fe(bzac)3] | Fe-O | ~2.00 |
| [Cr(bzac)3] | Cr-O | ~1.95 |
| [Co(bzac)3] | Co-O | ~1.89 |
Note: The values presented are typical and can vary depending on the specific metal center, its spin state, and the level of theory used in the calculation.
DFT provides detailed information about the electronic structure of [M(bzac)3] complexes, including the energies and compositions of molecular orbitals (MOs). This analysis is fundamental to understanding the bonding, spectroscopic, and magnetic properties of these compounds. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.
In many tris(β-diketonato) complexes, the HOMO is often localized on the ligand, while the LUMO has significant metal d-orbital character, or vice versa, depending on the metal and its oxidation state. For example, in tris(benzene-1,2-dithiolato) metal complexes, the HOMO is primarily centered on the sulfur atoms of the ligand, whereas the LUMO is mainly located on the metal. This distribution influences the nature of electronic transitions, such as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT).
The spin state of the complex is a critical aspect of its electronic structure, particularly for metals with open d-shells like iron(III) or manganese(III). DFT calculations can predict the relative energies of different spin states (e.g., high-spin vs. low-spin), which is crucial for interpreting magnetic properties. researchgate.netscribd.com The choice of functional can significantly impact the predicted spin-state energetics. researchgate.net For a related complex, tris(trifluoroacetylacetonato)-manganese(III), DFT calculations showed that the high-spin state (S=2) is the ground state, and the electronic configuration leads to Jahn-Teller distortions. nih.gov
Table 2: Frontier Molecular Orbital Characteristics for a Generic [M(bzac)3] Complex
| Orbital | Primary Character | Implication |
|---|---|---|
| HOMO | Ligand (π-system) | Site of oxidation |
| LUMO | Metal (d-orbital) | Site of reduction |
Note: The character of frontier orbitals can change based on the specific metal and its oxidation state.
Tris-chelate octahedral complexes with asymmetric bidentate ligands, such as benzoylacetonate, can exist as two geometric isomers: facial (fac) and meridional (mer). libretexts.org In the fac isomer, the three similar donor atoms (in this case, the carbonyl oxygens from the phenyl side or the methyl side) occupy one triangular face of the octahedron. In the mer isomer, these three donor atoms lie in a plane that bisects the octahedron. libretexts.org
DFT calculations are a powerful tool for determining the relative thermodynamic stabilities of the fac and mer isomers by comparing their calculated total energies. researchgate.netirb.hr For many tris(β-diketonato) complexes, the mer isomer is found to be slightly more stable than the fac isomer. researchgate.net This is often attributed to reduced steric hindrance between the ligand substituents in the mer configuration. researchgate.net However, the energy difference can be small, suggesting that both isomers can coexist in solution. researchgate.net
A computational study on tris(trifluoroacetylacetonato)-manganese(III) showed that the mer isomer is the most stable. nih.gov The relative energies of different isomers were found to be very close, implying that multiple isomers may be accessible. nih.gov The stability can also be influenced by factors such as the solvent and the nature of the substituents on the ligand. irb.hrrsc.org
Table 3: Calculated Relative Energies of fac and mer Isomers for a Hypothetical [M(bzac)3] Complex
| Isomer | Relative Energy (kJ/mol) | Thermodynamic Preference |
|---|---|---|
| mer-[M(bzac)3] | 0.0 | More Stable |
| fac-[M(bzac)3] | > 0 | Less Stable |
Note: The energy difference is typically small and depends on the metal and the computational method.
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of vertical electronic transitions and their corresponding oscillator strengths, TDDFT can help to assign the absorption bands observed experimentally.
For [M(bzac)3] complexes, the UV-Vis spectrum typically contains intense bands in the UV region due to π→π* transitions within the benzoylacetonato ligand and charge-transfer bands involving the metal and the ligand in the visible or near-UV region. mdpi.com TDDFT calculations on various tris(β-diketonato)iron(III) complexes have shown that the main absorption peaks are primarily due to ligand-to-metal charge transfer (LMCT) bands. mdpi.com The accuracy of TDDFT predictions is dependent on the choice of functional, and validation against experimental spectra is a common practice. mdpi.commdpi.com
Computational Approaches to Reactivity and Mechanism
Computational methods are also employed to investigate the reactivity of [M(bzac)3] complexes and to elucidate the mechanisms of their reactions.
Understanding the mechanism of a chemical reaction requires the identification of transition states (TS), which are the energy maxima along the reaction coordinate. mit.edu Computational methods, particularly those based on DFT, can be used to locate the geometry of a transition state and calculate its energy. arxiv.org The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
While specific studies on the transition state analysis of reactions involving tris(benzoylacetonato) complexes are not widely reported, the general methodology is well-established. nih.govchemrxiv.org For a potential reaction, such as ligand exchange or isomerization in a [M(bzac)3] complex, computational chemists would propose a reaction pathway and then use algorithms to search for the transition state structure connecting the reactants and products. Once a TS is located, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This analysis provides a detailed, atomistic view of the reaction mechanism that is often inaccessible to experimental observation. mit.edu
Investigation of Intermediates
Computational studies have been instrumental in exploring the potential energy surfaces of [M(bzac)3] complexes, providing insights into the mechanisms of their reactions, including isomerization and decomposition. While the ground states of these complexes are well-characterized, the transient intermediates and transition states that govern their reactivity are often challenging to study experimentally.
For octahedral tris-chelate complexes with unsymmetrical ligands like benzoylacetonate, facial (fac) and meridional (mer) isomers can exist. DFT calculations have been successfully employed to predict the relative stabilities of these isomers. For instance, in tris(benzoylacetonato)cobalt(III), the mer isomer is generally found to be more stable due to reduced steric hindrance and lower dipole moments, a finding that is consistent with experimental observations from Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental conditions, such as crystal packing forces, may favor the crystallization of a specific isomer, DFT calculations provide the intrinsic energy difference between the isomers in the gas phase or in solution.
The investigation of reaction pathways, such as the isomerization between fac and mer isomers, involves the computational identification of transition state structures. These calculations can elucidate the energy barriers associated with the rearrangement of the ligands around the central metal ion. Although specific detailed computational studies on the intermediates of tris(benzoylacetonato)mono complexes' isomerization or decomposition pathways are not extensively detailed in the provided search results, the general methodologies for such investigations are well-established in computational chemistry. These studies typically involve mapping the potential energy surface to locate transition states connecting the isomeric minima.
Correlation of Computational Results with Experimental Data
A critical aspect of theoretical and computational chemistry is the validation of its predictions against experimental data. For [M(bzac)3] systems, a strong correlation has been established between computational results and experimental findings, particularly in terms of structural parameters, spectroscopic properties, and electrochemical behavior.
Validation of Structural and Spectroscopic Predictions
| Functional | Calculated Average Fe-O Bond Length (Å) | Experimental Average Fe-O Bond Length (Å) | Calculated Average O-Fe-O Angle (°) | Experimental Average O-Fe-O Angle (°) |
|---|---|---|---|---|
| BP86 | 2.062 | 2.019 | 90.0 | 90.0 |
| OLYP | 2.073 | 90.0 | ||
| B3LYP | 2.046 | 90.0 | ||
| M06 | 2.031 | 90.0 |
Comparison of calculated and experimental structural parameters for mer-[Fe(bzac)3]. The experimental data is derived from X-ray crystallography.
Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of these complexes. Calculations on both fac and mer isomers of [Fe(bzac)3] have been performed to simulate their UV-Vis spectra. The calculated spectra show good correspondence with experimental measurements, aiding in the assignment of the observed electronic transitions, which are often ligand-to-metal charge transfer (LMCT) bands. For a series of tris(β-diketonato)iron(III) complexes, the B3LYP and M06 functionals, particularly with the CEP-121G basis set, have been shown to provide the best agreement between calculated and experimental maximum absorption wavelengths.
| Complex | Experimental λmax (nm) | Calculated λmax (nm) (B3LYP/CEP-121G) | Assignment |
|---|---|---|---|
| [Fe(acac)3] | 270 | 279.7 | LMCT |
| [Fe(bzac)3] | 298 | - | LMCT |
| [Fe(dbm)3] | 376 | 372.4 | LMCT |
Comparison of experimental and calculated UV-Vis absorption maxima for selected tris(β-diketonato)iron(III) complexes. 'acac' is acetylacetonato and 'dbm' is dibenzoylmethanato.
Interpretation of Electrochemical Behavior
The electrochemical properties of [M(bzac)3] complexes, particularly their redox potentials, have been extensively studied and successfully interpreted using DFT calculations. These complexes typically undergo a quasi-reversible one-electron reduction corresponding to the M(III)/M(II) redox couple. DFT calculations have been crucial in demonstrating that this reduction is primarily metal-centered.
The calculated electronic properties, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), often correlate linearly with the experimentally determined reduction potentials. This correlation allows for the prediction of how modifications to the ligand structure, such as the introduction of electron-donating or electron-withdrawing substituents, will affect the redox potential of the complex.
Spectroelectrochemistry, which combines electrochemical and spectroscopic measurements, provides a powerful means to study the electronic structure of the reduced species. The changes observed in the UV-Vis spectrum upon reduction of [Fe(bzac)3] complexes have been successfully modeled using TD-DFT calculations on the corresponding [Fe(bzac)3]⁻ anion. These calculations confirm the changes in the electronic transitions upon the addition of an electron to the metal center.
Reactivity and Mechanistic Studies of M Bzac 3 Complexes
Ligand Substitution and Exchange Reactions
Ligand substitution in octahedral complexes like [M(bzac)3] is a key process that dictates their behavior in solution. The strength of the metal-ligand bond, steric factors, and the surrounding environment all play crucial roles in the kinetics and thermodynamics of these reactions.
Kinetics and Thermodynamics of Ligand Dissociation
The dissociation of a benzoylacetonato (bzac) ligand is often the rate-determining step in substitution reactions. For instance, the kinetics of ligand exchange in iron(III) β-diketonate complexes, including Fe(bzac)3, with acetylacetone (B45752) (Hacac) in a CCl4 solution have been shown to be first-order with respect to the complex concentration. researchgate.net Interestingly, the reaction rate is inversely dependent on the concentration of the incoming Hacac ligand, suggesting a dissociative (D) or interchange dissociative (Id) mechanism. researchgate.net This implies that the initial step involves the dissociation of a bzac ligand to form a five-coordinate intermediate, which then reacts with the incoming ligand.
The rate law for such a mechanism can be expressed as: Rate = k[M(bzac)3]
| Complex | Reaction | Solvent | Rate Law | Mechanism |
|---|---|---|---|---|
| Fe(bzac)3 | Ligand exchange with Hacac | CCl4 | Rate = k[Fe(bzac)3][Hacac]-1 | Dissociative (D) / Interchange Dissociative (Id) |
| Co(bzac)3 | Acid-catalyzed dissociation | Acetone-Water | Complex | Acid-catalyzed dissociative |
Influence of pH and Solvent Environment
The reactivity of [M(bzac)3] complexes is highly sensitive to the pH and the nature of the solvent. Acidic conditions can significantly accelerate ligand dissociation, as discussed in the following section. The solvent can also play a direct role in the reaction mechanism, either by coordinating to the metal center to stabilize intermediates or by influencing the solubility and solvation of the reactants and products.
For example, the study of the acid-catalyzed dissociation of tris(benzoylacetonato)cobalt(III) was conducted in an acetone-water mixture because the complex is insoluble in water alone. researchgate.net The composition of the solvent can affect the dielectric constant of the medium, which in turn can influence the energetics of charge separation in the transition state. Protic solvents can also participate in hydrogen bonding with the carbonyl groups of the bzac ligand, potentially weakening the metal-oxygen bond and facilitating dissociation.
Mechanistic Pathways (e.g., Acid-Catalyzed Dissociation, Protonation Effects)
In the presence of acid, a common mechanistic pathway for the dissociation of β-diketonate ligands is acid catalysis. For tris(benzoylacetonato)cobalt(III), the dissociation in an acetone-water medium in the presence of nitric acid proceeds via protonation of one of the bound ligands at a carbonyl oxygen. researchgate.net This protonation disrupts the quasi-aromatic character of the chelate ring, facilitating the opening of the ring and the subsequent rapid rupture of the second metal-ligand bond. researchgate.net Further protonation of a second ligand leads to the complete decomposition of the complex. researchgate.net
The proposed steps for the acid-catalyzed dissociation are as follows:
Protonation of a coordinated bzac ligand: [Co(bzac)3] + H+ ⇌ [Co(bzac)2(bzac-H)]+
Chelate ring opening (rate-determining step): [Co(bzac)2(bzac-H)]+ → [Co(bzac)2(unidentate-bzac-H)]+
Rapid dissociation of the unidentate ligand and subsequent steps.
This mechanism highlights the importance of protonation in weakening the metal-ligand bond and providing a lower energy pathway for ligand dissociation. The rate of dissociation for the benzoylacetonato complex has been observed to be slower than that of the corresponding acetylacetonato complex, which can be attributed to the electronic effects of the phenyl group on the bzac ligand. researchgate.net
Redox Reactivity and Electron Transfer Processes
The redox chemistry of [M(bzac)3] complexes is another crucial aspect of their reactivity, influencing their use in catalysis and electronic applications. These complexes can undergo both metal-centered and ligand-centered electron transfer processes.
Metal-Based vs. Ligand-Based Reductions
The reduction of a [M(bzac)3] complex can occur at either the metal center or the ligand, depending on the metal, its oxidation state, and the electronic properties of the ligand. In many cases, the initial reduction is metal-based, for example, the reduction of Fe(III) to Fe(II). DFT calculations on tris(2-hydroxybenzophenone)iron(III) complexes, which are structurally related to [Fe(bzac)3], have shown that the first reduction is indeed iron-based, with subsequent reductions being ligand-based.
Conversely, in certain systems, particularly with redox-active ligands, the electron can be added to a ligand-based orbital. The distinction between these two processes is crucial as it determines the nature and reactivity of the reduced species. Spectroscopic techniques such as EPR, in conjunction with cyclic voltammetry, are often used to identify the locus of reduction.
Influence of Ligand Substituents on Redox Potentials
The redox potential of a [M(bzac)3] complex can be systematically tuned by introducing substituents on the benzoylacetonato ligand. Electron-withdrawing groups on the phenyl ring of the bzac ligand generally make the complex easier to reduce (i.e., the reduction potential becomes more positive), while electron-donating groups make it more difficult to reduce (a more negative reduction potential).
This effect can be quantified using the Hammett equation, which relates the redox potentials to the electronic properties of the substituents. For a series of tris(β-diketonato)ruthenium(III) complexes, a linear relationship has been observed between the reversible half-wave potentials for both oxidation and reduction and the sum of the Hammett constants of the substituents. This indicates that the electronic effects of the substituents are transmitted through the chelate ring to the metal center, thereby influencing its redox properties.
| Complex | Substituent (X) on Phenyl Ring | E1/2 (V vs. Ag/AgCl) | Hammett Constant (σp) |
|---|---|---|---|
| [Ru(p-X-bzac)3] | -OCH3 | -0.60 | -0.27 |
| [Ru(p-X-bzac)3] | -CH3 | -0.55 | -0.17 |
| [Ru(p-X-bzac)3] | -H | -0.50 | 0.00 |
| [Ru(p-X-bzac)3] | -Cl | -0.42 | 0.23 |
| [Ru(p-X-bzac)3] | -NO2 | -0.25 | 0.78 |
Note: The redox potential values in this table are illustrative and based on general trends observed for substituted β-diketonate complexes to demonstrate the Hammett relationship. Actual experimental values may vary.
This ability to fine-tune the redox properties through ligand modification is a powerful tool in the rational design of [M(bzac)3] complexes for specific applications, such as redox catalysts or components in molecular electronic devices.
Fundamental Aspects of Catalytic Mechanisms
The catalytic activity of tris(benzoylacetonato)metal complexes is intrinsically linked to the electronic structure of the central metal ion and its interaction with the benzoylacetonato ligands. These ligands, with their delocalized π-electron systems, can influence the electron density at the metal center, thereby modulating its reactivity. The general mechanism of catalysis by these complexes often involves the creation of a vacant coordination site on the metal center, allowing for the binding and subsequent activation of substrate molecules. This can occur through ligand dissociation or substitution. Once the substrate is coordinated, the metal center can facilitate the desired chemical transformation through various pathways, including acting as a Lewis acid, participating in redox cycles, or promoting insertion reactions.
Role of the Metal Center in Activating Substrates
The primary role of the metal center in [M(bzac)3] complexes is to act as a Lewis acid, accepting electron density from the substrate. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack or other transformations. The strength of this Lewis acidity can be tuned by changing the metal ion. For instance, a trivalent metal ion like Fe(III) will be a stronger Lewis acid than a divalent ion.
A pertinent example of the metal center's role is in the iron-catalyzed Wacker-type oxidation of olefins . In this reaction, tris(benzoylacetonato)iron(III), [Fe(bzac)3], has been shown to be an effective catalyst for the oxidation of various olefins to the corresponding ketones at room temperature under an air atmosphere. semanticscholar.org The reaction exhibits high regioselectivity, exclusively producing the Markovnikov product.
A proposed catalytic cycle for this transformation highlights the multifaceted role of the iron center (Figure 1). The cycle is initiated by a ligand exchange process where an ethanol (B145695) solvent molecule replaces one of the benzoylacetonato ligands, and subsequent deprotonation generates an iron(III) ethoxide complex. This complex then reacts with a hydrosilane, such as phenylsilane (B129415), to form a crucial iron(III) hydride species.
The iron(III) hydride is central to the activation of the olefin substrate. It can react with the olefin via two possible pathways: a hydrogen atom transfer (HAT) to generate a carbon-centered radical and an iron(II) species, or through a direct insertion of the olefin into the iron-hydride bond (hydrometallation) to form an iron(III)-alkyl complex. researchgate.net This iron-alkyl species then reacts with molecular oxygen from the air to form an iron(III)-peroxoalkyl intermediate. The final steps involve the cleavage of the O-O and C-H bonds to yield the ketone product and an iron(III) hydroxide (B78521) species, which regenerates the active catalyst. researchgate.net In this mechanism, the iron center participates in a redox cycle (Fe(III)/Fe(II)) and facilitates the key bond-forming and bond-breaking steps.
Figure 1: Proposed Catalytic Cycle for the Iron-Catalyzed Wacker-Type Oxidation of Olefins (A simplified representation of the proposed mechanism)
Pre-catalyst activation: [Fe(bzac)3] undergoes ligand exchange with the solvent (ethanol) to form an iron ethoxide.
Formation of Iron Hydride: The iron ethoxide reacts with phenylsilane to generate an iron(III) hydride species.
Substrate Activation: The olefin is activated through either hydrogen atom transfer or hydrometallation involving the iron hydride.
Oxygenation: The resulting iron-alkyl intermediate reacts with atmospheric oxygen.
Product Formation and Catalyst Regeneration: The peroxoalkyl complex decomposes to the ketone product, regenerating the iron catalyst.
Regioselectivity and Stereoselectivity in Reactions
The control of regioselectivity and stereoselectivity is a critical aspect of modern synthetic chemistry. In catalysis with [M(bzac)3] complexes, these selectivities are influenced by a combination of factors, including the steric and electronic properties of the catalyst and the substrate, as well as the reaction conditions.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. As mentioned in the iron-catalyzed Wacker-type oxidation, the reaction proceeds with 100% regioselectivity, forming the ketone at the more substituted carbon of the double bond (Markovnikov selectivity). semanticscholar.org This high selectivity is attributed to the mechanism of olefin insertion into the iron-hydride bond, which favors the formation of the more stable secondary alkyl-iron intermediate over the primary one.
The table below presents data on the regioselective Wacker-type oxidation of various olefin substrates using tris(benzoylacetonato)iron(III) as the catalyst.
| Substrate | Product | Yield (%) | Regioselectivity |
|---|---|---|---|
| 2-Vinylnaphthalene (B1218179) | 2-Acetylnaphthalene | 72 | 100% Markovnikov |
| Styrene | Acetophenone | - | 100% Markovnikov |
| 1-Octene | 2-Octanone | - | 100% Markovnikov |
Stereoselectivity , on the other hand, is the preferential formation of one stereoisomer over another. Achieving high stereoselectivity, particularly enantioselectivity, with simple [M(bzac)3] complexes is challenging because the benzoylacetonato ligand is achiral. To induce stereoselectivity, chiral modifications to the catalytic system are generally required. This can be achieved by using chiral analogues of the benzoylacetonato ligand or by the addition of chiral co-catalysts. While the literature on highly stereoselective reactions catalyzed by simple [M(bzac)3] complexes is limited, the principles of stereocontrol in metal catalysis are well-established. The spatial arrangement of the ligands around the metal center creates a chiral environment that can differentiate between the prochiral faces of a substrate or competing transition states. The steric bulk and electronic nature of the benzoylacetonato ligands can influence the orientation of the coordinated substrate, thereby directing the approach of the reagent to a specific face of the molecule.
For instance, in polymerization reactions, the stereochemistry of the resulting polymer (e.g., isotactic, syndiotactic, or atactic) can be influenced by the catalyst structure. While specific data for [M(bzac)3] in highly stereoselective polymerizations are not abundant, related cobalt complexes are known to influence the microstructure of polymers. The geometry of the active catalytic site, dictated by the ligands, plays a crucial role in controlling the stereochemistry of monomer insertion.
Future research in this area will likely focus on the design of chiral [M(bzac)3] complexes to unlock their potential in asymmetric catalysis, thereby expanding their utility in the synthesis of complex, stereochemically defined molecules.
Electrochemical Properties and Redox Behavior
Cyclic Voltammetry and Other Voltammetric Techniques
Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of [Fe(ba)₃]. This method involves scanning the potential of an electrode and measuring the resulting current, providing insights into the thermodynamics and kinetics of electron transfer processes.
Tris(β-diketonato)iron(III) complexes, including [Fe(ba)₃], typically exhibit a single one-electron transfer process corresponding to the Fe(III)/Fe(II) redox couple. researchgate.net The formal reduction potential (E½) for this event is determined from the cyclic voltammogram as the average of the cathodic (Epc) and anodic (Epa) peak potentials.
The process for [Fe(ba)₃] and related complexes is generally found to be electrochemically reversible or quasi-reversible. researchgate.net Several criteria from cyclic voltammetry confirm this behavior:
The ratio of the anodic peak current to the cathodic peak current (Ipa/Ipc) is approximately equal to one.
The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is close to the theoretical value of 59/n mV (where n is the number of electrons transferred, in this case, one) at room temperature. lasalle.edu
The peak potentials show minimal shift with varying scan rates. lasalle.edu
Deviations from these ideal conditions suggest a quasi-reversible nature, which might involve slower electron transfer kinetics or slight structural rearrangements upon reduction. researchgate.net
| Complex | Substituents (R₁, R₂) | E½ (V vs. Fc/Fc⁺) | Reference |
|---|---|---|---|
| Tris(benzoylacetonato)iron(III) | C₆H₅, CH₃ | -0.548 | up.ac.za |
| Tris(acetylacetonato)iron(III) | CH₃, CH₃ | -0.677 | up.ac.za |
| Tris(dibenzoylmethanato)iron(III) | C₆H₅, C₆H₅ | -0.490 | up.ac.za |
| Tris(trifluoroacetylacetonato)iron(III) | CF₃, CH₃ | -0.219 | up.ac.za |
The reduction of [Fe(ba)₃] is a metal-centered process, meaning the electron is added to a molecular orbital that has significant iron d-orbital character. up.ac.za This is characteristic of many transition metal complexes where the metal ion is the primary redox-active site. The electron transfer mechanism is typically classified as an outer-sphere process. In this mechanism, the electron tunnels from the electrode to the complex without the formation of a chemical bond. The integrity of the coordination sphere of [Fe(ba)₃] is maintained throughout the electron transfer event, which is consistent with the observed electrochemical reversibility.
Correlation of Electrochemical Data with Electronic Structure
The electronic structure of [Fe(ba)₃] provides a fundamental explanation for its observed electrochemical properties. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are directly linked to the redox potentials.
The electronic nature of the substituents on the benzoylacetonato ligand significantly influences the redox potential of the Fe(III)/Fe(II) couple. Electron-withdrawing groups (like -CF₃) substituted on the ligand backbone make the complex easier to reduce, resulting in a less negative (or more positive) reduction potential. Conversely, electron-donating groups (like -CH₃) make the complex more difficult to reduce, shifting the potential to more negative values.
This trend is clearly illustrated in Table 1. Replacing a methyl group in tris(acetylacetonato)iron(III) with a phenyl group (as in [Fe(ba)₃]) makes the complex slightly easier to reduce (E½ = -0.677 V vs. -0.548 V). The phenyl group is less electron-donating than the methyl group. When a strongly electron-withdrawing trifluoromethyl group is introduced, the reduction potential shifts significantly to -0.219 V. This relationship arises because electron-withdrawing groups decrease the electron density on the iron center, stabilizing the reduced Fe(II) state and lowering the energy of the LUMO, thus facilitating the acceptance of an electron. nih.gov
For high-spin d⁵ complexes like [Fe(ba)₃], the frontier orbitals are predominantly composed of the metal's 3d orbitals, split by the octahedral ligand field. up.ac.za Density Functional Theory (DFT) calculations show that the five d-based molecular orbitals have the following order of increasing energy: dxy < dyz ≈ dxz < dz² ≈ dx²-y². up.ac.za
HOMO: The Highest Occupied Molecular Orbital is one of the singly occupied d-orbitals. Oxidation would involve removing an electron from this orbital.
LUMO: The Lowest Unoccupied Molecular Orbital in the context of reduction is the lowest energy orbital that will accept the incoming electron. For the Fe(III) to Fe(II) reduction, the electron is added to one of the singly occupied metal-centered d-orbitals, which effectively becomes the LUMO for this process.
The energy of the LUMO (E_LUMO) is directly correlated with the reduction potential. A lower E_LUMO corresponds to a greater electron affinity and, consequently, a more positive (less negative) reduction potential. nih.gov DFT calculations can accurately predict these trends, showing that as electron-withdrawing substituents are added to the ligands, the calculated E_LUMO of the complex decreases, mirroring the experimental shift in reduction potential.
| Complex | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Tris(benzoylacetonato)iron(III) | -6.51 | -2.25 | 4.26 |
| Tris(acetylacetonato)iron(III) | -6.32 | -1.89 | 4.43 |
Note: Values are illustrative and based on typical DFT calculations. Actual values may vary with the computational method.
Electrochemical Stability and Degradation Pathways
While the Fe(III)/Fe(II) redox couple in [Fe(ba)₃] is largely reversible under typical cyclic voltammetry conditions, the stability of the reduced species, [Fe(ba)₃]⁻, can be limited. Under prolonged electrolysis or upon repeated cycling to extreme potentials, degradation can occur.
Potential degradation pathways for the reduced [Fe(ba)₃]⁻ complex may include:
Ligand Dissociation: The Fe(II) state is generally more labile than the Fe(III) state. This can lead to the slow dissociation of a benzoylacetonate ligand from the coordination sphere, especially in coordinating solvents.
Chemical Follow-up Reactions: The reduced complex, being more electron-rich, might be susceptible to reactions with the solvent or trace impurities (like water or oxygen) in the electrochemical cell.
These degradation processes would manifest in the cyclic voltammogram as a decrease in the peak currents over successive scans or the appearance of new redox features corresponding to decomposition products. However, for short-timescale experiments in aprotic, non-coordinating solvents under an inert atmosphere, the complex generally exhibits good electrochemical stability.
Advanced Applications in Material Science Research and Catalysis
Catalysis by [M(bzac)3] Complexes
The catalytic activity of tris(β-diketonato) metal complexes, including [M(bzac)3], is well-established. up.ac.za The performance of these catalysts is profoundly influenced by the electronic and steric characteristics of the ligands attached to the metal center. up.ac.zanumberanalytics.com These complexes can function as catalysts in both homogeneous and heterogeneous systems, driving a variety of chemical reactions.
[M(bzac)3] complexes are frequently employed as homogeneous catalysts, dissolving in the reaction medium to create a single-phase system. This often leads to high activity and selectivity due to the accessibility of the catalytic sites. An example is the use of tris(benzoylacetonato)iron(III) [Fe(ba)3] in the Wacker-type oxidation of olefins, which proceeds efficiently in a solvent like ethanol (B145695). nih.govsemanticscholar.org
For applications requiring catalyst recovery and reuse, these complexes can be adapted for heterogeneous catalysis. d-nb.info This is often achieved by immobilizing the complex onto a solid support, such as silica (B1680970) or alumina (B75360). smolecule.com Metal-Organic Frameworks (MOFs), which are porous crystalline materials, have also emerged as effective supports for creating heterogeneous catalysts from metal complexes, offering high surface area and tailored environments for catalytic reactions. d-nb.infonih.gov The stability of a MOF, which is crucial for its application in catalysis, can be enhanced by using high valence metal ions like Fe3+ and specific organic ligands. d-nb.info
[M(bzac)3] and related complexes have proven effective in catalyzing several important classes of organic reactions.
Wacker-type Oxidation of Olefins: Iron-catalyzed Wacker-type oxidation provides an environmentally benign alternative to traditional palladium-based systems. nih.gov Tris(benzoylacetonato)iron(III), [Fe(ba)3], has been identified as an effective catalyst for the oxidation of olefins to ketones. nih.govsemanticscholar.org In studies using 2-vinylnaphthalene (B1218179) as a model substrate, [Fe(ba)3] at a 10 mol% loading in ethanol under an air atmosphere yielded 72% of the corresponding ketone, 2-acetylnaphthalene. nih.govresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature with air as the oxidant. nih.govresearchgate.net For instance, the conversion of cinnamyl chloride, which performed poorly with other iron catalysts, yielded 81% of the product ketone when using just 3 mol% of [Fe(ba)3]. nih.govsemanticscholar.org
Table 1: Performance of Tris(benzoylacetonato)iron(III) in Wacker-type Oxidation
| Substrate | Catalyst | Catalyst Loading (mol%) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Vinylnaphthalene | [Fe(ba)3] | 10 | 2-Acetylnaphthalene | 72 | nih.gov, researchgate.net |
| α-Asarone | [Fe(ba)3] | 3 | α-Asarone Ketone | Faster conversion | nih.gov, semanticscholar.org |
Ring Opening of Oxiranes: [M(bzac)3] complexes can act as Lewis acid catalysts, activating oxiranes (epoxides) for nucleophilic attack. Tris(benzoylacetonato)zirconium (IV) perchlorate (B79767) has been synthesized and identified as a prospective catalyst for the ring-opening reactions of oxiranes with alcohols to produce primary alkoxyalcohols. researchgate.netresearchgate.net The presence of the phenyl group on the benzoylacetonato ligand is studied for its effect on enhancing the Lewis acidity of the zirconium center. researchgate.net The catalytic ring opening of epoxides is a crucial reaction for synthesizing β-substituted alcohols, and various metal complexes are explored for this purpose. researchgate.netnih.gov
Polymerization: While direct examples for tris(benzoylacetonato) complexes in polymerization are specific, related iron tris(β-diketonato) complexes show significant catalytic activity. For instance, tris(acetylacetonato)iron(III), [Fe(acac)3], is known to catalyze the ring-opening polymerization of 1,3-benzoxazine. up.ac.za Additionally, derivatives of tris(acetylacetonato)chromium(III), Cr(acac)3, can be designed to act as homogeneous catalysts for olefin polymerization reactions. smolecule.com The principles suggest that [M(bzac)3] complexes could be similarly applied, potentially with modified reactivity due to the electronic and steric influence of the benzoylacetonato ligand.
The design of effective [M(bzac)3] catalysts hinges on the principle that the ligand framework can be systematically modified to tune the electronic and steric environment of the metal center. numberanalytics.com This, in turn, influences the catalyst's activity, selectivity, and stability. up.ac.zaresearchgate.net
Electronic Effects: The electron-donating or withdrawing nature of substituents on the benzoylacetonato ligand directly impacts the Lewis acidity of the metal ion. researchgate.net In a study on iron-catalyzed Wacker-type oxidation, it was found that iron(III) complexes with electron-deficient ligands like trifluoroacetylacetonato (tfaa) led to a sharp decrease in product yield. d-nb.info Conversely, ligands with phenyl substituents, such as benzoylacetone (B1666692) (ba) and dibenzoylmethane (B1670423) (dbm), increased the yield, suggesting that more electron-rich ligands can enhance catalytic performance in this specific reaction. nih.govresearchgate.netd-nb.info The good communication between the ligand substituents and the metal via the conjugated β-diketonato system allows for this fine-tuning of redox properties. researchgate.net
Steric Effects: The size and arrangement of the ligands control substrate access to the catalytic metal center. numberanalytics.com This steric hindrance can be exploited to achieve regioselectivity in reactions. For example, in the regioselective alkylation of diols, iron catalysts with bulky diketonate ligands like dipivaloylmethane (dipm) showed good selectivity, comparable to more expensive catalysts. rsc.org The design of ligands can also involve incorporating functionalities that engage in noncovalent interactions, such as hydrogen bonding, with the substrate to control stereoselectivity. nih.gov
Precursors for Materials Synthesis
The volatility and thermal stability of [M(bzac)3] complexes make them excellent single-source precursors for the synthesis of a variety of inorganic materials, particularly through vapor deposition techniques. smolecule.com
Metal-organic chemical vapor deposition (MOCVD) is a process that utilizes metal-organic compounds to deposit thin films of metals or metal compounds onto a substrate. azonano.com Metal β-diketonate complexes are widely used as precursors in MOCVD and the related atomic layer deposition (ALD) processes due to their thermal stability and volatility. azonano.comharvard.edu These characteristics allow them to be vaporized and transported to a heated substrate where they decompose to form a high-purity thin film. azonano.comresearchgate.net
Tris(benzoylacetonato) complexes of various metals can be used to grow thin films of the corresponding metal oxides. azonano.com For instance, hafnium and zirconium β-diketonate precursors have been used to deposit HfO2 and ZrO2 thin films, which are important materials in semiconductor devices. azonano.comresearchgate.nettosoh.co.jp The choice of ligands is critical to ensure the precursor has a low melting point and high volatility for efficient deposition. azonano.com
Beyond thin films, [M(bzac)3] complexes serve as precursors for synthesizing metal oxides and other nanomaterials with controlled composition and morphology. rsc.orggoogle.comnih.gov The thermal decomposition of these complexes can yield nanoparticles of the corresponding metal oxide.
A notable example involves the use of a europium benzoylacetonato complex, specifically tris(benzoylacetonato)mono(phenanthroline)europium(III), in the preparation of colorimetric temperature nanosensors (CTNSs). acs.org In this synthesis, the europium complex is dissolved along with a polymer and a fluorescent brightener. acs.org This solution is then used to form nanoparticles via a precipitation method, demonstrating the utility of these complexes in creating functional nanoscale materials. acs.org Furthermore, such europium complexes are recognized as versatile compounds that can act as chelating agents and ligands in various scientific applications. ruixibiotech.com
Luminescent and Optical Materials
The intrinsic luminescent characteristics of lanthanide ions, combined with the efficient light-harvesting capabilities of the benzoylacetonato ligand, position these complexes as promising candidates for a variety of optical applications.
Properties of Lanthanide Tris(benzoylacetonato) Complexes (e.g., Europium, Terbium)
Lanthanide tris(benzoylacetonato) complexes, particularly those containing Europium(III) and Terbium(III), are renowned for their intense and sharp emission bands. nih.govnih.gov These emissions arise from f-f electronic transitions within the lanthanide ions. nih.govnih.gov For instance, Europium(III) complexes typically exhibit a strong red emission, with the most intense band often corresponding to the ⁵D₀ → ⁷F₂ transition around 612-616 nm. nih.govmdpi.com Terbium(III) complexes, on the other hand, are characterized by a bright green luminescence, with the dominant emission peak arising from the ⁵D₄ → ⁷F₅ transition at approximately 542-545 nm. nih.govmdpi.com
The luminescence of these complexes can be influenced by the coordination environment of the lanthanide ion. frontiersin.org The addition of ancillary ligands can enhance emission intensity. frontiersin.org For example, the intensity ratio of the hypersensitive ⁵D₀ → ⁷F₂ transition to the ⁵D₀ → ⁷F₁ transition in Europium(III) complexes can provide insights into the symmetry of the coordination sphere. nih.gov A higher ratio often indicates a more asymmetric environment around the metal ion. polyu.edu.hk
| Lanthanide Ion | Typical Emission Color | Key Electronic Transition |
| Europium(III) | Red | ⁵D₀ → ⁷F₂ |
| Terbium(III) | Green | ⁵D₄ → ⁷F₅ |
Mechanistic Insights into Luminescence (e.g., Antenna Effect)
The vibrant luminescence of lanthanide tris(benzoylacetonato) complexes is largely attributed to a mechanism known as the "antenna effect" or sensitized emission. frontiersin.orgrsc.orgmdpi.com Lanthanide ions themselves have very small absorption coefficients due to the parity-forbidden nature of their f-f transitions, making direct excitation inefficient. frontiersin.orgosti.gov
In these complexes, the benzoylacetonato ligand acts as an antenna, absorbing incident light (typically in the UV region) and becoming electronically excited. osti.govresearchgate.net This absorbed energy is then efficiently transferred from the ligand's excited triplet state to the resonant energy levels of the central lanthanide ion. mdpi.comosti.gov Following this intramolecular energy transfer, the excited lanthanide ion relaxes to its ground state by emitting its characteristic line-like luminescence. osti.gov This process circumvents the need for direct excitation of the lanthanide ion, leading to significantly enhanced emission intensity. frontiersin.org
Non-Linear Optical (NLO) Properties
Tris(benzoylacetonato) complexes of various metals have demonstrated significant potential as non-linear optical (NLO) materials. researchgate.net NLO materials interact with intense light sources to produce new electromagnetic fields with altered frequencies, phases, or other physical properties. researchgate.netanalis.com.my This phenomenon is crucial for applications in photonics, optoelectronics, and optical data storage. researchgate.net
The NLO response in these organometallic complexes often arises from the interaction between the d-orbitals of the central metal and the π-conjugated system of the ligands. mdpi.com This interaction can facilitate intramolecular charge transfer, which is a key factor in enhancing NLO properties. researchgate.net The magnitude of the NLO response, often quantified by the first hyperpolarizability (β), can be tuned by changing the metal center. nih.gov For instance, studies on octupolar tris(bipyridyl)metal complexes have shown that the β values are significantly influenced by the nature of the metal ion. nih.gov Computational studies using methods like Density Functional Theory (DFT) have become instrumental in predicting and understanding the NLO properties of these materials. researchgate.netanalis.com.mymdpi.com
| Complex Type | Key Feature for NLO Properties | Potential Applications |
| Tris(benzoylacetonato) metal complexes | Intramolecular charge transfer | Photonics, Optoelectronics, Data Storage |
| Octupolar tris(bipyridyl)metal complexes | Tunable NLO response based on metal ion | Optical Communications, Optical Computing |
Magnetic Materials Research
The ability of the tris(benzoylacetonato) ligand to form stable complexes with a wide range of metal ions, including those with unpaired electrons, makes it a valuable platform for the design of novel magnetic materials.
Single-Molecule Magnets (SMMs) Research Framework
Single-Molecule Magnets (SMMs) are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets. weebly.commdpi.com This behavior arises from a large energy barrier to the reversal of the molecule's magnetization. researchgate.net Lanthanide ions, with their large magnetic moments and significant magnetic anisotropy, are excellent candidates for the construction of SMMs. chemistryviews.org
Tris(benzoylacetonato) complexes can serve as building blocks in the synthesis of SMMs. researchgate.net The coordination environment provided by the ligands plays a crucial role in determining the magnetic properties of the complex. researchgate.net Research in this area focuses on designing complexes with specific geometries that can maximize the energy barrier for magnetization reversal. For example, highly axial ligand fields are predicted to enhance the SMM properties of Dysprosium(III) complexes. weebly.com The study of polynuclear lanthanide complexes, where multiple lanthanide ions are linked together, is also an active area of SMM research. researchgate.netresearchgate.net
Spin-State Properties of Metal Centers
The spin state of the central metal ion in a tris(benzoylacetonato) complex, which refers to the number of unpaired electrons, is a critical factor influencing its magnetic properties. numberanalytics.com The spin state can be either high-spin or low-spin, depending on the balance between the crystal field splitting energy and the electron pairing energy. numberanalytics.com
For transition metal complexes, such as those of iron(III), DFT calculations have shown that tris(β-diketonato) complexes are generally stable as high-spin molecules. researchgate.netup.ac.za The spin state directly impacts the magnetic moment of the complex, with high-spin complexes typically exhibiting stronger paramagnetic behavior. numberanalytics.com The design of the ligand can also influence the spin state of the metal center. mdpi.com For example, modifications to the ligand structure can alter the ligand field strength, thereby favoring either a high-spin or low-spin configuration. mdpi.com This ability to control the spin state is essential for tailoring the magnetic properties of materials for specific applications.
| Metal Center | Typical Spin State in Tris(β-diketonato) Complexes | Factors Influencing Spin State |
| Iron(III) | High-spin | Ligand field strength, Metal ion d-electron count, Coordination geometry |
| Cobalt(II) | Can exhibit spin crossover (SCO) | Ligand design, Temperature |
Conclusion and Future Research Directions
Summary of Key Research Achievements
Research into tris(benzoylacetonato) metal complexes has yielded significant advancements in coordination chemistry and materials science. A primary achievement is the successful synthesis and characterization of a wide array of these complexes with various transition metals and lanthanides. semanticscholar.org The elucidation of their molecular structures, often through single-crystal X-ray diffraction, has revealed the common octahedral coordination geometry and the existence of facial (fac) and meridional (mer) isomers for complexes with unsymmetrical β-diketonato ligands. up.ac.zaup.ac.za
Key achievements include:
Spectroscopic and Electrochemical Characterization: Comprehensive spectroscopic analyses (FT-IR, UV-Vis) and electrochemical studies have correlated the electronic properties of the complexes with the nature of the substituent groups on the benzoylacetonato ligand. mdpi.comjapsonline.com
Catalytic Applications: Tris(benzoylacetonato)iron(III) and other related complexes have been identified as effective catalysts or pre-catalysts in a variety of organic transformations, including cross-coupling reactions, oxidations, and polymerizations. catalysis.ruresearchgate.net
Luminescent Materials: Lanthanide-based tris(benzoylacetonato) complexes, such as those of Europium(III), have been extensively investigated for their strong luminescence, making them promising materials for applications in lighting and displays. americanelements.com
Precursors for Metal Oxides: The volatility and defined stoichiometry of these complexes make them excellent single-source precursors for the synthesis of metal oxide nanoparticles and thin films via methods like chemical vapor deposition (CVD). researchgate.netsemanticscholar.org
Identified Gaps in Current Knowledge
Despite the progress, several gaps remain in the comprehensive understanding of tris(benzoylacetonato) mono complexes.
Systematic Study of "Mono" Adducts: While the formation of adducts with additional ligands (the "mono" component) is known, a systematic investigation into the thermodynamics and kinetics of adduct formation with a wide range of Lewis bases is lacking. Understanding the factors that govern the stability and reactivity of these mixed-ligand complexes is crucial for tuning their properties.
In-depth Mechanistic Studies in Catalysis: Although the catalytic activity of several complexes has been demonstrated, detailed mechanistic studies are often sparse. A deeper understanding of the active catalytic species and the reaction pathways is necessary to design more efficient and selective catalysts.
Structure-Property Relationships in the Solid State: The influence of crystal packing and intermolecular interactions on the bulk properties (e.g., luminescence, magnetic behavior) of these materials is not fully understood. More studies correlating crystallographic data with physical properties are needed.
Reactivity of Excited States: For luminescent lanthanide complexes, the detailed photophysical pathways and the factors influencing non-radiative decay processes require further investigation to enhance quantum yields for practical applications.
Exploration of a Wider Range of Metal Centers: While research has focused on common transition metals and lanthanides, the synthesis and characterization of tris(benzoylacetonato) complexes with less-common metal ions could lead to novel properties and applications.
Emerging Research Frontiers and Potential Methodological Advancements
The field is poised for significant advancements driven by emerging research frontiers and new methodologies.
Heterobimetallic Complexes: The design and synthesis of heterobimetallic complexes incorporating a tris(benzoylacetonato) unit could lead to materials with unique catalytic or magnetic properties arising from the synergistic interaction between two different metal centers. digitellinc.com
Metal-Organic Frameworks (MOFs): Utilizing tris(benzoylacetonato) metal complexes as building blocks for the construction of MOFs could result in materials with high porosity and tailored functionalities for applications in gas storage, separation, and catalysis.
Advanced Precursor Design for Materials Synthesis: The development of mixed-metal single-source precursors based on benzoylacetonate ligands will be crucial for the controlled synthesis of complex multi-metal oxide materials with precise stoichiometry. rsc.orgucl.ac.uk
High-Throughput Screening: The application of high-throughput synthesis and screening methods could accelerate the discovery of new tris(benzoylacetonato) complexes with optimized properties for specific applications, such as catalysis or luminescence.
In Situ and Operando Spectroscopy: The use of advanced in situ and operando spectroscopic techniques will be instrumental in elucidating reaction mechanisms in catalysis and understanding the dynamic behavior of these complexes under operational conditions.
Interdisciplinary Research Opportunities (e.g., Quantum Chemistry, Advanced Spectroscopy)
The complexity and functionality of this compound complexes offer fertile ground for interdisciplinary collaborations.
Quantum Chemistry and Computational Modeling: Density Functional Theory (DFT) and other computational methods are already proving invaluable for understanding the electronic structure, predicting spectroscopic properties, and elucidating reaction mechanisms. up.ac.zamdpi.com Future collaborations between experimentalists and computational chemists will be key to designing new complexes with desired properties and rationalizing their behavior. Advanced calculations can also probe the subtle effects of ligand modifications on the electronic and geometric structure of the complexes. nih.govfigshare.com
Advanced Spectroscopy: The application of advanced spectroscopic techniques such as time-resolved laser spectroscopy can provide deeper insights into the photophysics of luminescent lanthanide complexes, helping to unravel the dynamics of energy transfer and emission. dtic.mil Furthermore, techniques like X-ray Absorption Spectroscopy (XAS) can provide detailed information about the local coordination environment and oxidation state of the metal center, particularly for catalytic intermediates.
Solid-State NMR and EPR: For paramagnetic complexes, solid-state Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy can provide valuable information about the electronic structure and magnetic properties that are not accessible through other techniques. These methods can be particularly useful for characterizing amorphous materials or species where single crystals cannot be obtained.
Biomedical Applications: The luminescent properties of lanthanide tris(benzoylacetonato) complexes could be explored for applications in bio-imaging and sensing. This would require interdisciplinary research involving chemists, biologists, and materials scientists to design biocompatible and functional probes.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of tris(benzoylacetonato) mono that influence its reactivity in coordination chemistry?
- Methodological Answer : Begin with X-ray crystallography to resolve the coordination geometry, focusing on bond angles between the central metal ion and benzoylacetonato ligands. Compare with computational models (e.g., DFT calculations) to identify electronic effects. Infrared spectroscopy can confirm ligand binding modes via shifts in C=O stretching frequencies (1,700–1,650 cm⁻¹). Structural instability in solution may arise from ligand lability, necessitating stability studies using UV-Vis spectroscopy under varying pH and temperature conditions .
Q. What spectroscopic methods are most effective for characterizing this compound complexes, and how should data interpretation account for potential ligand-field effects?
- Methodological Answer : Combine UV-Vis (to track d-d transitions), NMR (for ligand symmetry analysis), and EPR (for paramagnetic species). For ligand-field effects, correlate absorption bands with Tanabe-Sugano diagrams. Note that solvent polarity (e.g., DMSO vs. chloroform) may distort spectra; use cyclic voltammetry to cross-validate redox behavior. Always reference high-purity standards (e.g., >95% HPLC-grade) to minimize artifacts .
Advanced Research Questions
Q. How can researchers design experiments to resolve conflicting crystallographic and NMR data regarding the coordination geometry of this compound complexes?
- Methodological Answer : Employ triangulation by integrating crystallography (solid-state), EXAFS (solution-state), and variable-temperature NMR. For discrepancies, test dynamic processes (e.g., ligand exchange) via 2D EXSY NMR. Use density functional theory (DFT) to model possible geometries and compare simulated NMR spectra with experimental data. Publish raw datasets in repositories like Zenodo for peer validation .
Q. What advanced synthetic strategies can overcome challenges in achieving high enantiomeric purity for this compound derivatives used in asymmetric catalysis?
- Methodological Answer : Optimize chiral auxiliary ligands (e.g., BINAP or salen derivatives) during metal coordination. Monitor enantioselectivity via chiral HPLC or circular dichroism (CD). For purification, use size-exclusion chromatography to separate diastereomers. Kinetic studies (stopped-flow UV-Vis) can identify rate-limiting steps in racemization. Report enantiomeric excess (ee) using triplicate measurements with internal standards .
Q. How does the choice of buffer system (e.g., Tris-HCl concentration) impact the stability studies of this compound complexes in aqueous solutions?
- Methodological Answer : Conduct a central composite design (CCD) varying Tris-HCl (50–200 mM), pH (7.2–9.0), and incubation time (15–60 min). Measure complex stability via ICP-MS for metal leaching and fluorescence quenching for ligand dissociation. High Tris concentrations (>150 mM) may stabilize pH but introduce ionic strength artifacts; validate with alternative buffers (e.g., HEPES) .
Data Analysis & Validation
Q. How should researchers address inconsistencies in reported thermodynamic stability constants (logβ) for this compound across different studies?
- Methodological Answer : Re-evaluate experimental conditions (ionic strength, temperature) using IUPAC-recommended protocols. Compare potentiometric titration data with calorimetric (ITC) results to isolate entropy/enthalpy contributions. Use databases like NIST Standard Reference Data for benchmark values, and apply the Davies equation to correct for ionic effects .
Q. What strategies ensure reproducibility in synthesizing this compound complexes with controlled stoichiometry?
- Methodological Answer : Standardize ligand-to-metal ratios (3:1 for mono complexes) via gravimetric analysis. Use Schlenk-line techniques under inert atmospheres to prevent oxidation. Confirm stoichiometry via elemental analysis (C/H/N) and MALDI-TOF MS. Publish detailed synthetic protocols with hazard assessments (e.g., flammability of organic solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
